molecular formula C31H36N2O2Se B13837491 N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol

N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol

Cat. No.: B13837491
M. Wt: 547.6 g/mol
InChI Key: APUDXDSXXMDORN-DTXPUJKBSA-N
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Preparation Methods

The synthesis of N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol involves multiple steps, including the formation of the selenolo[3,4-d]imidazole ring and the subsequent attachment of benzyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol can be compared with other similar compounds, such as:

    N,N,O-Tribenzyl-hexahydro-2-oxo-1H-thiazolo[3,4-d]imidazole-5-pentanol: This compound has a thiazole ring instead of a selenolo ring, which affects its chemical properties and reactivity.

    N,N,O-Tribenzyl-hexahydro-2-oxo-1H-oxazolo[3,4-d]imidazole-5-pentanol: The presence of an oxazole ring in this compound leads to different biological activities and applications.

The uniqueness of this compound lies in its selenolo ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C31H36N2O2Se

Molecular Weight

547.6 g/mol

IUPAC Name

(3aS,4S,6aR)-1,3-dibenzyl-4-(5-phenylmethoxypentyl)-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one

InChI

InChI=1S/C31H36N2O2Se/c34-31-32(21-25-13-5-1-6-14-25)28-24-36-29(30(28)33(31)22-26-15-7-2-8-16-26)19-11-4-12-20-35-23-27-17-9-3-10-18-27/h1-3,5-10,13-18,28-30H,4,11-12,19-24H2/t28-,29-,30-/m0/s1

InChI Key

APUDXDSXXMDORN-DTXPUJKBSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCCOCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1C2C(C([Se]1)CCCCCOCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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